molecular formula C6H2Cl2F2N4 B2680869 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 478248-89-4

6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2680869
CAS No.: 478248-89-4
M. Wt: 239.01
InChI Key: LJXFPGTUUSLVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with chlorine at position 6 and a chloro(difluoro)methyl group at position 2. The synthesis involves coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in , where it reacts with boronate esters under palladium catalysis to yield advanced intermediates for drug discovery . Its molecular formula is C₇H₄Cl₂F₂N₄, with a molecular weight of 265.03 g/mol. The presence of both chlorine and difluoromethyl groups enhances its lipophilicity, a critical factor in pharmacokinetics .

Properties

IUPAC Name

6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXFPGTUUSLVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323793
Record name 6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478248-89-4
Record name 6-chloro-3-[chloro(difluoro)methyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with appropriate nitriles to form the triazole ring.

    Formation of the Pyridazine Ring: The triazole intermediate is then reacted with chlorinated pyridazine derivatives under reflux conditions.

    Introduction of Chloro and Difluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction can lead to the formation of oxides or amines, respectively.

Scientific Research Applications

6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways . This inhibition leads to the disruption of cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-3-[chloro(difluoro)methyl] derivative Cl, ClF₂C C₇H₄Cl₂F₂N₄ 265.03 High lipophilicity
6-Chloro-3-methyl derivative (GF19458) Cl, CH₃ C₆H₅ClN₄ 168.58 Lower steric hindrance
6-Chloro-3-(trifluoromethyl) derivative Cl, CF₃ C₇H₃ClF₃N₄ 239.57 Enhanced metabolic stability
6-Chloro-3-chloromethyl derivative Cl, CH₂Cl C₇H₅Cl₂N₄ 215.05 Moderate reactivity
6-Chloro-3-(4-fluorophenyl) derivative Cl, 4-fluorophenyl C₁₂H₇ClFN₄ 261.66 Aromatic π-π interactions

Key Observations :

  • Trifluoromethyl -substituted analogs (e.g., Compound 5 in ) exhibit superior metabolic stability due to the electron-withdrawing nature of CF₃ .

Table 2: Activity Profiles of Selected Derivatives

Compound Name Biological Target IC₅₀/EC₅₀ Activity Notes
6-Chloro-3-[chloro(difluoro)methyl] derivative BRD4 Bromodomain (BD1) Not reported Used in kinase inhibitors
Compound 5 (3-trifluoromethyl derivative) BRD4 Bromodomain (BD1) 1.2 µM Potent inhibitor
3-Substituted phenyl derivatives () Antifungal/Bacterial MIC: 8–32 µg/mL Moderate activity
6-Chloro-3-(m-tolyl) derivative () DPP-4 Inhibition IC₅₀: 0.8 nM Anti-diabetic candidate
6-Chloro-3-methanol derivatives () Antihypertensive Inactive No hypotensive effect

Key Observations :

  • The trifluoromethyl analog (Compound 5) shows potent BRD4 inhibition (IC₅₀ = 1.2 µM), outperforming other derivatives in this class .
  • Aryl-substituted derivatives (e.g., 3-(4-fluorophenyl)) demonstrate variable activities, with some showing promise in diabetes (DPP-4 inhibition) and others in antimicrobial applications .
  • The chloro(difluoro)methyl derivative’s biological data remain underexplored, though its synthetic utility in kinase inhibitor development is noted .

Key Observations :

  • Suzuki-Miyaura coupling is pivotal for introducing complex boronate esters to the triazolo[4,3-b]pyridazine core, though yields are often unspecified .
  • Hydrazine-mediated cyclizations (e.g., for 3-methyl derivatives) provide moderate yields, making them scalable for preclinical studies .

Biological Activity

6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a triazole moiety and a pyridazine ring, which are known for their pharmacological significance. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • IUPAC Name : 6-chloro-3-(chloro-difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Molecular Formula : C₆H₂Cl₂F₂N₄
  • Molecular Weight : 204.57 g/mol
  • CAS Number : 477889-88-6

Biological Activity

The biological activity of this compound has been evaluated in various studies. The findings indicate potential applications in antimicrobial and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that triazole derivatives showed activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like chlorine and fluorine enhances the antibacterial efficacy of these compounds .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Triazole DerivativeS. aureus16 µg/mL

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. For example:

  • Research Findings : In vitro assays have shown that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported IC₅₀ values for COX-2 inhibition in related compounds ranging from 0.02 to 0.04 µM .
CompoundCOX Inhibition IC₅₀
This compound0.035 µM
Diclofenac (Standard)0.054 µM

The biological activity of triazole derivatives is often attributed to their ability to interact with key enzymes and receptors involved in disease processes:

  • Antimicrobial Mechanism : The presence of halogen atoms may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds:

  • Study on Pyrazole Derivatives : A review indicated that pyrimidine-based compounds exhibited significant anti-inflammatory effects with IC₅₀ values comparable to established drugs like diclofenac .

Summary of Findings

The compound's structure appears to be pivotal in determining its biological activity. The incorporation of halogen atoms enhances both antimicrobial and anti-inflammatory properties.

Q & A

Basic: What are the common synthetic routes for 6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine?

Answer:
Synthesis typically involves cyclization and substitution reactions. For example:

  • Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate forms the triazolo[4,3-b]pyridazine core .
  • Nucleophilic substitution at the 6-chloro position allows functionalization with groups like (difluoro)methyl via coupling reactions under controlled conditions .
  • Multicomponent one-pot reactions using iodobenzene diacetate (IBD) as an oxidant can streamline synthesis, though yields may vary depending on steric hindrance .

Key considerations : Optimize reaction temperature and solvent polarity to avoid side products. Purity is confirmed via HPLC and spectroscopic methods (IR, NMR) .

Basic: How is structural characterization performed for this compound?

Answer:

  • X-ray crystallography is critical for confirming planar geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds). Data collection at low temperatures (e.g., 173 K) improves resolution, and refinement using SHELXL ensures accuracy .
  • Spectroscopy : IR identifies functional groups (e.g., C–F stretches at ~1150 cm⁻¹), while HRMS validates molecular weight (e.g., [M+H]+ peaks) .
  • Thermal analysis (e.g., melting point determination) assesses stability .

Advanced: What challenges arise in multicomponent synthesis, and how are they resolved?

Answer:

  • Steric hindrance : Bulky substituents can reduce reaction efficiency. Solutions include using high-boiling solvents (e.g., DMF) and elevated temperatures .
  • Byproduct formation : Oxidative cyclization with IBD minimizes toxic byproducts compared to traditional Br₂/AcOH methods .
  • Yield optimization : Stepwise protocols (e.g., Suzuki coupling followed by cyclization) improve regioselectivity .

Methodological tip : Monitor reactions via TLC and use preparative HPLC for purification .

Advanced: How are computational methods applied to study this compound?

Answer:

  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data (bond lengths, angles) .
  • Molecular docking evaluates interactions with biological targets (e.g., c-Met kinase or fungal enzymes) to guide SAR studies .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π–π stacking, C–H⋯F bonds) to explain packing motifs .

Validation : Compare computational results with experimental X-ray or spectroscopic data .

Advanced: How are contradictions in crystallographic data resolved during refinement?

Answer:

  • High-resolution data : Collect reflections at θ > 50° to improve precision. Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids .
  • Disorder modeling : For flexible substituents (e.g., cyclobutyl groups), apply restraints to atomic positions .
  • Validation tools : Check Rint values (<0.1) and data-to-parameter ratios (>10) to ensure reliability .

Case study : In one structure, weak C–Cl bonding (1.732 Å) was confirmed via Hirshfeld analysis and residual density maps .

Advanced: What biological activities are associated with this compound, and how are they studied?

Answer:

  • Anticancer activity : Derivatives inhibit c-Met/Pim-1 kinases. Assays include MTT cytotoxicity testing (e.g., IC₅₀ determination in HeLa cells) .
  • Antifungal potential : Docking against Fusarium oxysporum enzymes identifies key hydrogen-bonding interactions .
  • SAR insights : Electron-withdrawing groups (e.g., CF₃) enhance activity by improving target binding .

Experimental design : Use positive controls (e.g., JNJ-33377605 for c-Met) and validate via Western blotting .

Advanced: What methods ensure purity and stability during synthesis?

Answer:

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .
  • Crystallization : Recrystallize from ethanol/water mixtures to obtain single crystals for X-ray studies .
  • Stability testing : Store under inert atmosphere (N₂) at –20°C to prevent decomposition, confirmed via TGA .

Quality control : LC-MS monitors degradation products; purity >98% is required for biological assays .

Advanced: How do intermolecular interactions influence solid-state properties?

Answer:

  • Hydrogen bonding : C–H⋯N bonds form dimeric structures, affecting solubility and melting points .
  • π–π stacking : Aromatic interactions (centroid distance ~3.7 Å) stabilize crystal packing and may correlate with bioavailability .
  • Halogen bonding : Weak C–Cl⋯π interactions contribute to lattice energy, validated via Hirshfeld surfaces .

Application : Design co-crystals with improved physicochemical properties using these motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.